molecular formula C12H17NO2 B11960252 Isopropyl N-(2-ethylphenyl)carbamate CAS No. 27058-78-2

Isopropyl N-(2-ethylphenyl)carbamate

Cat. No.: B11960252
CAS No.: 27058-78-2
M. Wt: 207.27 g/mol
InChI Key: RZXAZSKLYQJFSW-UHFFFAOYSA-N
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Description

Isopropyl N-(2-ethylphenyl)carbamate is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.275 g/mol . It belongs to the class of carbamates, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl N-(2-ethylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of isocyanates with alcohols. For instance, the reaction of 2-ethylphenyl isocyanate with isopropanol under controlled conditions can yield the desired carbamate . Another method involves the use of carbamoyl chlorides, where the reaction of 2-ethylphenyl carbamoyl chloride with isopropanol produces the compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of catalysts and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in reactors with precise temperature and pressure control to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Isopropyl N-(2-ethylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of isopropyl N-(2-ethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function. The compound may inhibit or activate certain pathways, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Another carbamate with similar structural features but different functional groups.

    Phenyl carbamate: Shares the carbamate functional group but has a phenyl group instead of the 2-ethylphenyl group.

Uniqueness

Isopropyl N-(2-ethylphenyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its 2-ethylphenyl group differentiates it from other carbamates, influencing its reactivity and interactions with other molecules .

Properties

CAS No.

27058-78-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

propan-2-yl N-(2-ethylphenyl)carbamate

InChI

InChI=1S/C12H17NO2/c1-4-10-7-5-6-8-11(10)13-12(14)15-9(2)3/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

RZXAZSKLYQJFSW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)OC(C)C

Origin of Product

United States

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